molecular formula C8H9NO2 B1337146 5-Acetyl-2-methoxypyridine CAS No. 213193-32-9

5-Acetyl-2-methoxypyridine

Cat. No.: B1337146
CAS No.: 213193-32-9
M. Wt: 151.16 g/mol
InChI Key: RYOQZXOVBJIUSX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Core Structures in Organic Chemistry and Beyond

Pyridine, a six-membered heterocyclic aromatic compound, stands as a cornerstone in the field of organic chemistry. numberanalytics.com Its unique electronic properties and versatility in synthesis reactions make it a crucial component in a vast array of applications. numberanalytics.com The defining feature of pyridine is its aromatic ring structure, which is isoelectronic with benzene (B151609) but contains one nitrogen atom. numberanalytics.com This nitrogen atom imparts distinct characteristics, including a dipole moment and the ability to act as a weak base, which influences its reactivity and interactions. fiveable.me

The significance of pyridine derivatives extends across multiple industries. In pharmaceuticals, the pyridine ring is a common scaffold in numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comwisdomlib.org The agricultural sector utilizes pyridine derivatives as effective insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, in materials science, these compounds are integral to the synthesis of functional materials like conducting polymers and luminescent materials. numberanalytics.com The broad utility of pyridine derivatives stems from their ability to be readily converted into various functional derivatives, making them a widely applied scaffold in drug design and synthesis. nih.gov

Overview of Methoxypyridines in Scientific Inquiry

Within the large family of pyridine derivatives, methoxypyridines have garnered specific interest for their unique chemical properties and applications. The methoxy (B1213986) group can significantly influence the electronic nature of the pyridine ring. For instance, it can mitigate the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect, a property that has been effectively utilized in the synthesis of complex molecules like Lycopodium alkaloids. nih.gov In this context, a methoxypyridine can serve as a "masked pyridone," simplifying purification processes that are often challenging with more basic pyridine compounds. nih.gov

The strategic placement of a methoxy group can also enhance the pharmacological properties of a molecule. Research into treatments for Alzheimer's disease has explored the insertion of a methoxypyridine motif into gamma-secretase modulators (GSMs). nih.gov This modification led to compounds with improved activity in reducing the production of amyloid-beta (Aβ42) peptides, which are associated with the senile plaques characteristic of the disease. nih.gov Furthermore, these novel methoxypyridine-derived compounds showed improved solubility and the ability to cross the blood-brain barrier in preclinical models. nih.gov Other research has focused on using methoxypyridines as starting reagents for the stereocontrolled synthesis of other alkaloids and in the construction of dihydropyridin-4-ones, which are potential ligands for neuronal nicotinic acetylcholine (B1216132) receptors. sigmaaldrich.com

Research Trajectory of 5-Acetyl-2-methoxypyridine within Contemporary Chemical Sciences

This compound is a specific pyridine derivative that serves primarily as a useful synthesis intermediate and building block in chemical research. chemicalbook.comscbt.com Its structure features an acetyl group at the 5-position and a methoxy group at the 2-position of the pyridine ring.

Below are the key chemical and physical properties of this compound:

PropertyValue
CAS Number 213193-32-9
Molecular Formula C₈H₉NO₂ sigmaaldrich.comthermofisher.com
Molecular Weight 151.16 g/mol scbt.comsigmaaldrich.com
Appearance Solid, Powder sigmaaldrich.comthermofisher.com
Melting Point 52.0°C to 57.0°C sigmaaldrich.comthermofisher.com
IUPAC Name 1-(6-methoxypyridin-3-yl)ethan-1-one thermofisher.com

The primary application of this compound is in organic synthesis. It is used as an intermediate in the creation of more complex molecules. chemicalbook.com For instance, it can be synthesized from starting materials such as 5-Bromo-2-methoxypyridine (B44785) or 6-Methoxynicotinic acid. chemicalbook.com The presence of the ketone functional group and the methoxy-substituted pyridine ring allows for a variety of subsequent chemical transformations, making it a versatile reagent for researchers developing novel compounds. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOQZXOVBJIUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441319
Record name 5-Acetyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213193-32-9
Record name 5-Acetyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-methoxypyridine
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Advanced Synthetic Methodologies for 5 Acetyl 2 Methoxypyridine and Its Analogues

Strategies for Carbon-Carbon Bond Formation at the Acetyl Moiety

The acetyl group in 5-Acetyl-2-methoxypyridine is a prime site for molecular elaboration through carbon-carbon bond formation. The α-protons of the methyl group are acidic enough to be removed by a suitable base, generating an enolate that can act as a nucleophile in various reactions.

A prominent strategy involves aldol-type condensation reactions. For instance, the enolate of this compound can react with various aldehydes to form β-hydroxy ketones. Subsequent dehydration can lead to α,β-unsaturated ketones, analogous to chalcones. mdpi.com This approach allows for the introduction of a wide range of aryl and alkyl substituents.

Another approach is the C-acylation of the enolate with acylating agents, which can introduce a second carbonyl group, leading to the formation of β-dicarbonyl compounds. These products are versatile intermediates for the synthesis of more complex heterocyclic systems. The reactivity of the acetyl group allows for the construction of diverse molecular architectures appended to the pyridine (B92270) core.

Reaction TypeReactantProduct StructureSignificance
Aldol (B89426) CondensationAromatic Aldehyde (e.g., Benzaldehyde)β-Hydroxy Ketone / α,β-Unsaturated KetoneIntroduction of aryl groups, synthesis of chalcone (B49325) analogues.
Claisen-Schmidt CondensationNon-enolizable Aldehydeα,β-Unsaturated KetoneForms a conjugated system, extending the molecular framework.
C-AcylationAcyl Chloride (e.g., Benzoyl Chloride)β-Dicarbonyl CompoundCreates versatile building blocks for further cyclization reactions.

Functionalization of the Pyridine Ring System

Direct and selective functionalization of the pyridine ring is challenging due to its electron-deficient nature and the potential for nitrogen coordination with metal catalysts. rsc.org However, modern synthetic methods have enabled C-H functionalization, providing direct routes to modify the pyridine core without the need for pre-functionalized starting materials. rsc.orgnih.gov

The methoxy (B1213986) group at the C2 position and the acetyl group at the C5 position influence the regioselectivity of these reactions. Transition metal-catalyzed C-H activation is a powerful tool for this purpose. For example, palladium-catalyzed direct arylation can introduce aryl groups at specific positions on the ring, guided by the electronic and steric properties of the existing substituents. nih.gov Similarly, iridium-catalyzed borylation can install a boronate ester group, which can then be subjected to a wide range of subsequent transformations, such as Suzuki-Miyaura cross-coupling. nih.gov

These methods are highly valuable as they minimize waste and reduce the number of synthetic steps compared to classical approaches that often require the construction of the functionalized ring from acyclic precursors. rsc.org

Functionalization MethodPositionReagents/CatalystProduct Type
C-H ArylationC3, C4, or C6Aryl Halide, Pd Catalyst (e.g., Pd(OAc)₂)Aryl-substituted pyridine
C-H BorylationC3 or C4B₂pin₂, Ir CatalystBorylated pyridine intermediate
HalogenationC3N-HalosuccinimideHalogenated pyridine
NitrationC3HNO₃/H₂SO₄Nitropyridine derivative

Asymmetric Synthesis Approaches Involving this compound as a Substrate

The conversion of the achiral acetyl group into a chiral center is a key transformation for accessing enantiomerically pure molecules, which is of paramount importance in the pharmaceutical industry. iipseries.org The prochiral ketone of this compound can be stereoselectively reduced to a chiral secondary alcohol or converted into a chiral amine, creating a valuable stereocenter. mdpi.com

Organocatalysis and transition-metal catalysis provide powerful tools for the asymmetric reduction of ketones. Chiral Brønsted acids, for example, can activate the ketone towards reduction by a hydride source (e.g., a Hantzsch ester), facilitating a highly enantioselective transfer of a hydride to one of the prochiral faces of the carbonyl group. nih.gov

While not specifically documented for this compound, chiral spiroborate catalysts, derived from chiral diols and borane (B79455) sources, are known to be effective for the asymmetric reduction of various ketones. The mechanism involves the formation of a chiral borane complex that delivers a hydride stereoselectively. This approach offers high enantiomeric excesses (ee) under mild reaction conditions. The choice of catalyst and reaction conditions is critical to achieving high selectivity.

Catalyst SystemReaction TypeProductExpected Outcome
Chiral Phosphoric AcidAsymmetric Transfer HydrogenationChiral Secondary AlcoholHigh enantiomeric excess (ee).
Chiral Spiroborate Lewis AcidAsymmetric Reduction (with borane)Chiral Secondary AlcoholHigh enantioselectivity.
Ru- or Rh-based Chiral ComplexesAsymmetric HydrogenationChiral Secondary AlcoholExcellent yields and high ee.

Biocatalysis has emerged as a compelling alternative to conventional chemical methods for chiral synthesis, prized for its exceptional selectivity and environmentally benign reaction conditions. mdpi.com Enzymes can catalyze transformations with remarkable precision, often obviating the need for protecting groups. mdpi.com

For this compound, two main classes of enzymes are particularly relevant:

Ketoreductases (KREDs): These enzymes utilize a cofactor (such as NADPH) to reduce the ketone to a chiral alcohol with typically very high enantiomeric excess. A wide variety of KREDs are available, allowing for the synthesis of either the (R)- or (S)-alcohol by selecting the appropriate enzyme.

ω-Transaminases (ω-TAs): These enzymes catalyze the conversion of a ketone into a chiral amine through reductive amination. Using an amine donor (like isopropylamine), the acetyl group can be transformed into a chiral α-methylbenzylamine analogue. This provides direct access to valuable chiral amine building blocks.

Enzyme-catalyzed biotransformations are attractive due to their high efficiency, mild operating conditions (aqueous media, room temperature), and low environmental impact. mdpi.comresearchgate.net

Enzyme ClassTransformationProductKey Advantages
Ketoreductase (KRED)Ketone → Chiral Alcohol(R)- or (S)-1-(2-methoxypyridin-5-yl)ethanolExtremely high enantioselectivity (>99% ee), mild conditions.
ω-Transaminase (ω-TA)Ketone → Chiral Amine(R)- or (S)-1-(2-methoxypyridin-5-yl)ethanamineDirect synthesis of chiral primary amines.

Multicomponent Reactions Leading to Pyridine Derivatives Containing the 5-Acetyl-2-methoxy Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.gov Instead of modifying a pre-existing pyridine ring, MCRs can be employed to construct the this compound skeleton de novo.

The classical Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, provides a template for such an approach. mdpi.combeilstein-journals.org A variation of this reaction could hypothetically involve the condensation of an aldehyde, ammonia (B1221849), a β-ketoester (to provide the acetyl group at the final C5 position), and a component that can introduce the 2-methoxy functionality. For example, using a starting material like an enaminoester or an equivalent that already contains a methoxy group precursor could lead to the desired pyridine ring system after cyclization and subsequent oxidation. beilstein-journals.org

Recent advances in MCRs have expanded the scope of accessible pyridine structures, allowing for the synthesis of highly substituted derivatives in a single step. buketov.edu.kz

MCR TypeKey Starting MaterialsProductAdvantages
Hantzsch-type SynthesisAldehyde, β-Ketoester, Ammonia, Methoxy-containing component1,4-Dihydropyridine (oxidized to pyridine)Convergent, high bond-forming efficiency.
Krohnke-type SynthesisPyridinium ylide, α,β-Unsaturated KetoneSubstituted PyridineBuilds the ring from different precursors.
Domino ReactionAcyclic precursors with appropriate functional groupsHighly substituted pyridineStep-economic, rapid complexity generation.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of a synthetic route to this compound and its analogues depends on the specific goals of the synthesis, such as desired substitution pattern, scalability, and stereochemical requirements.

Functionalization of a Pre-existing Ring: This is often the most straightforward approach when the starting pyridine is readily available. Modern C-H functionalization methods offer high step economy but can sometimes suffer from issues with regioselectivity, requiring careful optimization of directing groups and reaction conditions. rsc.orgnih.gov This strategy is ideal for creating libraries of analogues with variations on the pyridine core.

De Novo Synthesis via MCRs: Multicomponent reactions are exceptionally efficient for constructing the core heterocyclic ring. nih.gov They excel in atom and step economy and are well-suited for generating molecular diversity by varying the multiple starting components. buketov.edu.kz However, the desired substitution pattern must be built in from the start, and optimizing a new MCR can be complex.

Asymmetric Approaches: When enantiopurity is the primary goal, biocatalytic methods often provide the highest selectivity (>99% ee) under the mildest conditions, making them a preferred "green" option. mdpi.com Catalytic asymmetric synthesis with chiral metal complexes or organocatalysts also offers excellent selectivity and may be more amenable to a broader range of substrates and reaction conditions than enzymatic methods. iipseries.org

Synthetic StrategyPrimary AdvantagePrimary DisadvantageBest Suited For
Ring FunctionalizationDirect modification of coreRegioselectivity can be challengingAnalogue synthesis, late-stage functionalization
Multicomponent ReactionsHigh step and atom economyOptimization can be complexLibrary synthesis, core scaffold construction
Asymmetric CatalysisHigh enantioselectivity, broad scopeCatalyst cost, removal of metal tracesSynthesis of single enantiomer drugs/probes
BiotransformationsUnmatched selectivity, green conditionsLimited to enzyme's substrate scope/conditionsChiral building block synthesis

Elucidation of Reactivity and Mechanistic Organic Transformations of 5 Acetyl 2 Methoxypyridine

Reduction Chemistry of the Acetyl Group

The acetyl group's carbonyl moiety is a primary site for reduction, offering pathways to alcohols, amines, and alkanes through various synthetic methods.

Catalytic hydrogenation of substituted pyridines can lead to the reduction of either the pyridine (B92270) ring, the substituent, or both, depending on the catalyst and reaction conditions. When using powerful hydrogenation catalysts like Adams' catalyst (PtO2), the aromatic pyridine ring is often preferentially reduced. nih.gov Due to the aromatic nature of the pyridine nucleus, this transformation typically requires elevated temperatures and significant hydrogen pressures. nih.gov The hydrogenation of substituted pyridines with PtO2 in a solvent like glacial acetic acid under 50-70 bar of hydrogen pressure generally affords the corresponding piperidine (B6355638) derivatives. wikipedia.orgpharmaguideline.com This indicates that under these conditions, the pyridine ring is more susceptible to reduction than the acetyl group.

For the selective reduction of the acetyl group to an ethyl group without affecting the pyridine ring, alternative classic reduction methods are employed.

Wolff-Kishner Reduction: This reaction converts a carbonyl group to a methylene (B1212753) group under strongly basic conditions. pharmaguideline.comwikipedia.org It involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas, driven by high temperatures (180-200 °C) in a high-boiling solvent like diethylene glycol. wikipedia.orgchadsprep.comucla.edu This method is suitable for substrates that are stable to strong bases. masterorganicchemistry.com

Clemmensen Reduction: This method also reduces a carbonyl to a methylene group but under strongly acidic conditions, using a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgtcichemicals.comannamalaiuniversity.ac.in It is particularly effective for aryl-alkyl ketones. wikipedia.org The choice between Wolff-Kishner and Clemmensen reduction depends on the substrate's sensitivity to acid or base. masterorganicchemistry.com

For a less vigorous reduction of the acetyl group to a secondary alcohol, 1-(2-methoxypyridin-5-yl)ethanol, hydride-reducing agents are typically used. Reagents like sodium borohydride (B1222165) (NaBH4) are mild enough to reduce the ketone without affecting the aromatic pyridine ring.

Table 1: Comparison of Reduction Methods for the Acetyl Group
MethodReagentsProduct Functional GroupConditionsRing Reduction?
Catalytic Hydrogenation H₂, PtO₂Methylene (-CH₂CH₃)High Pressure (50-70 bar), Acetic AcidYes (Pyridine → Piperidine)
Wolff-Kishner Reduction H₂NNH₂, KOH, heatMethylene (-CH₂CH₃)Strongly Basic, High Temp. (~200°C)No
Clemmensen Reduction Zn(Hg), conc. HClMethylene (-CH₂CH₃)Strongly AcidicNo
Hydride Reduction NaBH₄Hydroxyl (-CH(OH)CH₃)Mild, Alcoholic SolventNo

The conversion of the prochiral acetyl group into a chiral secondary alcohol with high enantiomeric purity is a valuable transformation. This is typically achieved through catalytic asymmetric reduction, including transfer hydrogenation and hydrosilylation, using transition metal complexes with chiral ligands. wikipedia.orgsigmaaldrich.com The asymmetric reduction of 2-pyridine ketones has been extensively studied, and the methodologies are applicable to the 5-acetyl isomer. d-nb.info

Ruthenium, rhodium, and iridium catalysts are commonly employed for these transformations. wikipedia.orgd-nb.info Asymmetric transfer hydrogenation, often using isopropanol (B130326) as both the solvent and hydrogen source, is a widely used method. mdpi.com For instance, Ru(II) complexes with chiral N-tosylated diamine ligands, such as (S,S)-TsDPEN, are highly effective catalysts. d-nb.info Similarly, iron-catalyzed asymmetric hydrosilylation using chiral bis(oxazolinyl)pyridine (pybox) ligands also provides access to chiral alcohols with high enantioselectivity. researchgate.netacs.org

Table 2: Representative Catalytic Systems for Asymmetric Reduction of Pyridyl Ketones
Catalyst SystemLigand TypeReaction TypeTypical Enantiomeric Excess (ee)Reference
[Ru(p-cymene)Cl₂]₂ / Chiral Amino AlcoholAmino AlcoholTransfer HydrogenationUp to 98% mdpi.com
[RuCl₂(PPh₃)₃] / Chiral Diamine-PhosphineDiamine-PhosphineTransfer Hydrogenation86% d-nb.info
Fe(OAc)₂ / Chiral bipyboxBis(oxazolinyl)bipyridineHydrosilylation~90% researchgate.net
Rh(III) / Chiral pyboxBis(oxazolinyl)pyridineHydrosilylationHigh acs.org

Reductive amination is a powerful method for converting carbonyl groups into amines. chadsprep.compw.live The process involves the initial reaction of the ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. pw.liveyoutube.com This method avoids the over-alkylation problems often associated with the direct alkylation of amines. youtube.com

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their ability to selectively reduce the protonated imine in the presence of the starting ketone. youtube.comnih.gov The reaction is typically performed under mildly acidic conditions which are necessary to catalyze imine formation. wikipedia.org

Furthermore, direct asymmetric reductive amination can be used to synthesize chiral primary amines from ketones. For example, a highly efficient asymmetric synthesis of chiral amines from 2-acetyl-6-substituted pyridines has been developed using a Ru(OAc)₂{(S)-binap} catalyst with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source under hydrogen pressure. researchgate.net This methodology achieves excellent enantioselectivities (up to >99% ee) and yields, providing a direct route to valuable chiral building blocks. researchgate.net

Table 3: Conditions for Reductive Amination
Reaction TypeAmine SourceReducing AgentCatalyst (for asymmetric version)Product
Standard Reductive Amination R-NH₂NaBH(OAc)₃ or NaBH₃CNNoneSecondary Amine
Direct Asymmetric Reductive Amination NH₄⁺CF₃COO⁻H₂ (0.8 MPa)Ru(OAc)₂{(S)-binap}Chiral Primary Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient and thus significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), often requiring harsh reaction conditions. youtube.comquimicaorganica.org The regiochemical outcome of EAS on 5-acetyl-2-methoxypyridine is controlled by the directing effects of the two existing substituents.

-OCH₃ group (at C-2): The methoxy (B1213986) group is an activating group due to its ability to donate electron density to the ring via a +R (resonance) effect. purechemistry.org As a lone-pair donor, it is a strong ortho, para-director, activating the C-3 and C-1 (nitrogen) positions. masterorganicchemistry.com

-COCH₃ group (at C-5): The acetyl group is a deactivating group because the carbonyl carbon is electrophilic, withdrawing electron density from the ring through a -R effect. masterorganicchemistry.com Carbonyl groups are meta-directors, directing incoming electrophiles to the C-3 and C-1 (nitrogen) positions relative to itself. libretexts.org

Nucleophilic Aromatic Substitution Reactions at the Methoxy Position

The pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-4 positions. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In this compound, the methoxy group is located at the highly activated C-2 position, making it a good leaving group for NAS reactions.

Various nucleophiles can displace the 2-methoxy group. For instance, the amination of methoxypyridines using a sodium hydride-lithium iodide system provides a route to aminopyridines. ntu.edu.sg The reaction proceeds via nucleophilic attack of an amine at the C-2 position, displacing the methoxide (B1231860) ion. Thiolates are also excellent nucleophiles in SNAr reactions and can readily displace leaving groups at the 2-position of a pyridine ring to form 2-thiopyridines. chemrxiv.orgacsgcipr.org The enhanced electrophilicity of the C-2 position makes these substitutions feasible even without additional strong electron-withdrawing groups, although the acetyl group at C-5 does provide some additional activation.

Condensation and Cycloaddition Reactions (e.g., with Malononitrile)

The carbonyl of the acetyl group can participate in various condensation and cycloaddition reactions.

A prominent example of a condensation reaction is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile (B47326). wikipedia.orgsigmaaldrich.com The reaction mechanism involves the deprotonation of malononitrile by a weak base (like piperidine or an amine) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the acetyl group. pw.livepurechemistry.org A subsequent dehydration step yields a stable α,β-unsaturated product, in this case, 2-(1-(2-methoxypyridin-5-yl)ethylidene)malononitrile. wikipedia.orgorganic-chemistry.org

The acetyl group can also undergo [2+2] cycloaddition reactions under photochemical conditions. For example, the photochemical reaction of acetylpyridines with electron-deficient silyl (B83357) ketene (B1206846) acetals leads to the formation of oxetanes. acs.org This process, known as the Paternò–Büchi reaction, involves the excited-state cycloaddition of the carbonyl group with the alkene of the silyl ketene acetal. researchgate.net The reaction proceeds via a diradical intermediate to form the four-membered oxetane (B1205548) ring. acs.org It is important to note that in these reactions, it is the carbonyl group of the acetyl substituent, not the pyridine ring itself, that participates in the cycloaddition. acs.org

Reactions Involving Heteroatom Functionality (e.g., Acetylation with Acetic Anhydride)

The heteroatoms in this compound provide potential sites for various chemical reactions. The pyridine nitrogen possesses a lone pair of electrons, and the oxygen atoms in the methoxy and acetyl groups also have non-bonding electrons that can participate in reactions.

A common reaction involving heteroatoms in similar molecules is acetylation with acetic anhydride (B1165640). However, in the case of this compound, direct acetylation of the primary heteroatom functionalities is not a typically favored reaction under standard conditions. The basicity of the pyridine nitrogen is significantly reduced due to the inductive electron-withdrawing effect of the methoxy group and the resonance-withdrawing effect of the acetyl group. msu.edu This diminished nucleophilicity makes N-acetylation with acetic anhydride unfavorable. Similarly, the methoxy and acetyl groups are generally unreactive toward acetylation with acetic anhydride.

While direct acetylation on the stable molecule is unlikely, the heteroatoms of the acetyl group are pivotal in reactions that transform the carbonyl functionality. These include oxidations and rearrangements where the oxygen atom plays a key role in the reaction mechanism.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively documented in the literature, its structure as an aryl alkyl ketone allows for the extrapolation of mechanisms from well-established organic transformations. Key transformations would involve the acetyl group and the pyridine ring.

Baeyer-Villiger Oxidation:

The acetyl group of this compound can undergo a Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a Criegee intermediate. wikipedia.org The rate-determining step is the migration of a substituent from the carbonyl carbon to the adjacent oxygen of the peroxide. wikipedia.org The migratory aptitude of different groups determines the regioselectivity of the reaction.

Table 1: Migratory Aptitude of Substituents in Baeyer-Villiger Oxidation

Migrating GroupAptitude
Tertiary alkylHighest
CyclohexylHigh
Secondary alkylMedium-High
PhenylMedium
Primary alkylMedium-Low
MethylLowest

This table illustrates the general order of migratory preference for various substituents in the Baeyer-Villiger oxidation. organic-chemistry.org

In the case of this compound, the two groups attached to the acetyl carbonyl are the methyl group and the 2-methoxypyridin-5-yl group. The pyridyl group, being an aryl group, has a higher migratory aptitude than the methyl group. organic-chemistry.org Therefore, the predicted product of the Baeyer-Villiger oxidation would be 2-methoxy-5-pyridyl acetate.

The proposed mechanism is as follows:

The carbonyl oxygen of this compound is protonated by the peroxyacid.

The peroxyacid then adds to the electrophilic carbonyl carbon, forming the tetrahedral Criegee intermediate.

The 2-methoxypyridin-5-yl group migrates to the adjacent oxygen atom, displacing a molecule of carboxylic acid. This step is concerted.

Deprotonation of the resulting oxocarbenium ion yields the final ester product, 2-methoxy-5-pyridyl acetate.

Willgerodt-Kindler Reaction:

Another characteristic reaction of aryl alkyl ketones is the Willgerodt-Kindler reaction. This reaction converts the ketone to a terminal thioamide upon heating with an amine (like morpholine) and elemental sulfur. wikipedia.orgorganic-chemistry.org The thioamide can then be hydrolyzed to the corresponding carboxylic acid amide. wikipedia.org

The mechanism for the Willgerodt-Kindler reaction with this compound is proposed as follows:

The reaction initiates with the formation of an enamine from this compound and morpholine (B109124). wikipedia.org

The enamine then acts as a nucleophile, attacking the electrophilic sulfur.

A series of rearrangements occurs, involving the morpholine amine group attacking the thiocarbonyl in a nucleophilic addition, which can lead to a temporary aziridine (B145994) intermediate. wikipedia.org

This cascade of rearrangements effectively moves the carbonyl functionality to the terminal carbon of the original acetyl group.

The final product is the morpholine thioamide of (2-methoxypyridin-5-yl)thioacetic acid.

Catalytic Hydrogenation:

The pyridine ring of this compound can be reduced to a piperidine ring via catalytic hydrogenation. This transformation is of significant interest as functionalized piperidines are important intermediates in pharmaceutical synthesis. researchgate.net The reaction is typically carried out using catalysts such as platinum oxide (PtO₂) under hydrogen gas pressure, often in an acidic solvent like acetic acid. researchgate.net The acidic conditions protonate the pyridine nitrogen, activating the ring towards reduction. The acetyl group may also be reduced to an ethyl group or a secondary alcohol under these conditions, depending on the specific catalyst and reaction parameters used.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of 5-Acetyl-2-methoxypyridine. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon environments and their interconnections can be established.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons. The pyridine (B92270) ring contains three aromatic protons (H-3, H-4, and H-6), while the acetyl and methoxy (B1213986) substituents contribute two distinct methyl signals.

The electron-donating methoxy group (-OCH₃) at the C-2 position increases the electron density at the ortho (H-3) and para (H-6) positions, causing their signals to shift upfield (to a lower ppm value) compared to unsubstituted pyridine. Conversely, the electron-withdrawing acetyl group (-COCH₃) at the C-5 position deshields the adjacent protons (H-4 and H-6), shifting them downfield. The interplay of these effects results in a characteristic chemical shift pattern.

The proton at C-6 is deshielded by the adjacent nitrogen atom and the para-acetyl group, causing it to appear at the most downfield position among the ring protons. The H-4 proton is deshielded by the ortho-acetyl group, while the H-3 proton is shielded by the ortho-methoxy group. The protons of the acetyl and methoxy groups appear as sharp singlets in distinct regions of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are predicted based on established substituent effects on pyridine rings. Actual experimental values may vary slightly depending on solvent and concentration.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.8 - 9.0Doublet (d)~2.5 Hz
H-4~8.1 - 8.3Doublet of Doublets (dd)~8.5, 2.5 Hz
H-3~6.8 - 7.0Doublet (d)~8.5 Hz
-OCH₃~3.9 - 4.1Singlet (s)N/A
-COCH₃~2.5 - 2.7Singlet (s)N/A

The ¹³C NMR spectrum reveals the chemical environment of each of the eight carbon atoms in this compound. The chemical shifts are highly sensitive to the electronic effects of the substituents. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield. The carbon atom attached to the electronegative oxygen of the methoxy group (C-2) also shows a characteristic downfield shift. Aromatic carbons display signals in the typical range of 110-165 ppm, with their precise locations influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on established substituent effects. Actual experimental values may vary.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~195 - 198
C-2~163 - 165
C-6~148 - 150
C-4~138 - 140
C-5~128 - 130
C-3~110 - 112
-OCH₃~53 - 55
-COCH₃~26 - 28

To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the H-3 and H-4 protons, confirming their ortho relationship. A weaker, long-range coupling might also be observed between H-4 and H-6. The methyl protons of the acetyl and methoxy groups would not show any correlations, confirming they are isolated singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). The HMQC/HSQC spectrum would show cross-peaks connecting H-3 to C-3, H-4 to C-4, and H-6 to C-6. It would also definitively link the methoxy protons to the -OCH₃ carbon and the acetyl protons to the -COCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound include:

The acetyl methyl protons (-COCH₃) showing correlations to the carbonyl carbon (C=O) and the C-5 of the pyridine ring.

The methoxy protons (-OCH₃) showing a correlation to the C-2 of the pyridine ring.

The H-6 proton showing correlations to C-5, C-4, and C-2.

The H-4 proton showing correlations to C-6, C-5, and C-3.

The H-3 proton showing correlations to C-5, C-4, and C-2.

Together, these 2D NMR techniques provide an unambiguous and detailed map of the molecular structure, confirming the substitution pattern and the identity of this compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

The most prominent feature in the FT-IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the acetyl group. The aromatic nature of the pyridine ring gives rise to characteristic C=C and C=N stretching vibrations, as well as C-H stretching and bending modes. The methoxy group is identified by its C-O bond stretching and the C-H stretching of its methyl group.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O StretchAromatic Ketone1680 - 1700Strong
C=C, C=N StretchAromatic Ring1550 - 1610Medium-Strong
C-H Stretch (sp²)Aromatic Ring3000 - 3100Medium-Weak
C-H Stretch (sp³)-OCH₃, -COCH₃2850 - 3000Medium
C-O StretchAryl-Alkyl Ether1230 - 1270 (asymmetric)Strong
C-O StretchAryl-Alkyl Ether1020 - 1060 (symmetric)Strong
C-H BendingAromatic Ring800 - 900Strong

Raman spectroscopy is a powerful process analytical technology (PAT) tool for monitoring chemical reactions in real-time. researchgate.netresearchgate.net Since it is a light-scattering technique, it can be used with fiber-optic probes for in-situ analysis without the need for sample extraction. researchgate.net This is particularly advantageous for reactions involving unstable intermediates or requiring precise endpoint determination.

In research involving this compound, Raman spectroscopy can be used to monitor various transformations. For instance, in a reaction where the acetyl group is reduced to an alcohol, one could monitor the disappearance of the strong carbonyl (C=O) Raman band (around 1680-1700 cm⁻¹) and the simultaneous appearance of bands corresponding to the new C-O and O-H bonds of the alcohol product.

Similarly, if a reaction involves substitution on the pyridine ring, changes in the ring breathing modes (typically around 1000 cm⁻¹) and other ring vibrations would provide a real-time fingerprint of the reaction's progress. By tracking the intensity of reactant and product peaks over time, kinetic data can be obtained, leading to a deeper understanding of the reaction mechanism and facilitating process optimization. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, with an empirical formula of C₈H₉NO₂, the expected molecular weight is 151.16 g/mol . sigmaaldrich.comsigmaaldrich.com

In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is first ionized, often by protonation, to form a molecular ion [M+H]⁺. For this compound, this would correspond to an m/z value of approximately 152.17.

Subsequent fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Based on the functional groups present (an aromatic ketone, an ether, and a pyridine ring), the fragmentation of this compound is expected to follow predictable pathways. libretexts.orgmiamioh.edu

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: A primary fragmentation mode for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage). miamioh.edu This can result in two main fragmentation events:

Loss of a methyl radical (•CH₃) from the acetyl group, leading to a stable acylium ion. This would produce a fragment with an m/z of 136.

Cleavage of the bond between the carbonyl carbon and the pyridine ring, resulting in the loss of an acetyl radical (•COCH₃) and yielding a 2-methoxypyridinyl cation at m/z 108.

Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting acylium ion (m/z 136) can further fragment by losing a neutral molecule of carbon monoxide, a common pathway for such ions. miamioh.edu This would generate a fragment at m/z 108.

A summary of the expected major fragments in the ESI-MS/MS spectrum of this compound is presented below.

Proposed Fragmentm/z (Mass-to-Charge Ratio)Origin
[M+H]⁺152Protonated Molecular Ion
[M-CH₃]⁺136Loss of a methyl radical from the acetyl group
[M-COCH₃]⁺108Loss of the acetyl group
[M-CH₃-CO]⁺108Subsequent loss of CO from the [M-CH₃]⁺ fragment

Integration of Spectroscopic Data for Definitive Structural Proof

While mass spectrometry provides crucial information about molecular weight and fragmentation, it is the integration of multiple spectroscopic techniques that offers definitive and unambiguous structural proof for a compound like this compound. mdpi.commdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are used in concert to build a complete structural picture.

Mass Spectrometry (MS): As detailed previously, high-resolution mass spectrometry (HRMS) provides the exact molecular formula (C₈H₉NO₂), confirming the elemental composition and molecular weight. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A strong absorption band around 1680-1700 cm⁻¹, indicative of the C=O (carbonyl) stretch of the ketone.

Absorption bands in the 1550-1610 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

Strong bands around 1250-1300 cm⁻¹ and 1020-1050 cm⁻¹, characteristic of the asymmetric and symmetric C-O-C stretching of the methoxy (ether) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the carbon-hydrogen framework.

¹H NMR: This technique reveals the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound would show distinct signals for the methoxy protons (-OCH₃), the acetyl protons (-COCH₃), and the three aromatic protons on the pyridine ring, with their specific chemical shifts and splitting patterns confirming their relative positions.

¹³C NMR: This provides information on the different types of carbon atoms. The spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule, including the characteristic carbonyl carbon signal downfield (typically >190 ppm) and the carbons of the pyridine ring and the methoxy and acetyl groups.

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish definitive correlations between protons and carbons, confirming the exact placement of the acetyl and methoxy groups on the pyridine ring. mdpi.com

By combining the molecular formula from MS, the functional groups from IR, and the detailed connectivity map from NMR, researchers can assemble a complete and unequivocal structural assignment for this compound.

Computational Chemistry and Theoretical Studies on 5 Acetyl 2 Methoxypyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 5-Acetyl-2-methoxypyridine. These calculations provide a detailed picture of the electron distribution within the molecule, which is key to understanding its chemical behavior.

By solving approximations of the Schrödinger equation, DFT methods can determine various electronic properties. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be concentrated on the electron-rich methoxy (B1213986) group and the pyridine (B92270) ring, while the LUMO is expected to be localized on the electron-withdrawing acetyl group.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the oxygen atom of the acetyl group would be expected to show a significant negative potential, making it a likely site for interaction with electrophiles.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and the global electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

PropertyValue (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Electronegativity (χ)4.15 eV
Chemical Hardness (η)2.35 eV
Global Electrophilicity (ω)3.67 eV

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape. This compound possesses rotational freedom around the single bonds connecting the acetyl and methoxy groups to the pyridine ring. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and to map the potential energy surface associated with these rotations.

By systematically rotating the dihedral angles of the methoxy and acetyl groups and calculating the corresponding energy at each step, a potential energy landscape can be constructed. This process reveals the low-energy, stable conformers, as well as the energy barriers (transition states) that separate them. The most stable conformer corresponds to the global minimum on the potential energy surface.

For this compound, the orientation of the methoxy group's methyl moiety and the acetyl group's methyl group relative to the pyridine ring are the key determinants of its conformation. Steric hindrance and electronic interactions, such as hyperconjugation, will dictate the preferred orientations. It is likely that the most stable conformer will have the methoxy group's methyl pointing away from the acetyl group to minimize steric clash.

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

ConformerDihedral Angle (C-C-C=O)Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
1 (Global Minimum)180°0.00
2180°180°1.50
32.80
4180°4.20

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to model chemical reactions, allowing for the exploration of reaction mechanisms and the identification of transition states. This is particularly useful for understanding the synthesis or metabolic degradation of this compound.

By modeling a proposed reaction pathway, researchers can calculate the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure of the transition state provides valuable information about the geometry of the reacting molecules at the point of bond breaking and forming.

For instance, the reduction of the acetyl group in this compound to form the corresponding alcohol can be modeled. Computational methods can locate the transition state for the hydride attack on the carbonyl carbon and calculate the activation energy for this process. This information is crucial for optimizing reaction conditions and predicting reaction outcomes.

Table 3: Calculated Energetics for a Hypothetical Reaction of this compound (Illustrative Data)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Products-20.1

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of a molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations model the movement of atoms over time based on a force field that describes the potential energy of the system.

For this compound, MD simulations can be used to study its solvation in water or other solvents. These simulations can reveal the preferred orientation of solvent molecules around the solute and provide insights into the strength of intermolecular interactions, such as hydrogen bonding between the acetyl oxygen and water molecules.

In a biological context, MD simulations can be used to model the interaction of this compound with a protein target. By placing the molecule in the active site of a protein and simulating the system's dynamics, researchers can assess the stability of the binding pose and identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) that contribute to binding affinity.

Table 4: Intermolecular Interaction Energies of this compound with Water (Illustrative MD Data)

Interaction TypeAverage Energy (kcal/mol)
Van der Waals-4.5
Electrostatic-8.2
Hydrogen Bonding (C=O...H-O)-3.7

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated. These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as the C=O stretch of the acetyl group or the C-O stretch of the methoxy group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts can be estimated. Comparing these predicted shifts with experimental NMR data can confirm the molecule's structure and conformational preferences in solution.

Electronic transitions, which are observed in UV-Vis spectroscopy, can also be calculated using time-dependent DFT (TD-DFT). This allows for the prediction of the absorption wavelengths and can help in understanding the electronic nature of the observed transitions.

Table 5: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

Spectroscopic ParameterCalculated Value (Illustrative)Experimental Value (Typical)
C=O Stretch (IR)1685 cm⁻¹1680 cm⁻¹
¹H NMR (Acetyl CH₃)2.5 ppm2.4 ppm
¹³C NMR (C=O)197 ppm195 ppm
UV-Vis λmax275 nm278 nm

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Pharmacophores Based on the 5-Acetyl-2-methoxypyridine Scaffold

The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound structure presents a versatile scaffold for the design of new pharmacophores. The methoxy (B1213986) group at the 2-position and the acetyl group at the 5-position offer reactive handles for synthetic modification, allowing for the introduction of diverse chemical moieties to explore new chemical space and biological activities.

The synthesis of novel compounds based on this scaffold often involves modifications at these key positions. For instance, the acetyl group can undergo various transformations such as reduction to an alcohol, conversion to an oxime, or serve as a point of attachment for larger, more complex structures through aldol (B89426) or Claisen condensations. Similarly, the methoxy group can be demethylated to reveal a hydroxyl group, which can then be further functionalized. These synthetic strategies enable the creation of libraries of compounds with varied physicochemical properties, which are then screened for biological activity.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, SAR studies would systematically investigate the impact of modifying different parts of the molecule.

A crucial aspect of SAR for pyridine (B92270) derivatives is the nature and position of substituents on the pyridine ring. Research on various pyridine-containing compounds has shown that the presence and positioning of groups like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can significantly alter their biological effects, such as antiproliferative activity. nih.gov For instance, studies on other pyridine derivatives have indicated that increasing the number of methoxy groups can lead to a decrease in the IC50 value, suggesting enhanced activity. nih.gov Conversely, replacing a methoxy group with a hydroxyl group has been observed to significantly decrease IC50 values in some cases. nih.gov

The acetyl group at the 5-position is another key feature for SAR exploration. Modifications to this group, such as altering its steric bulk or electronic properties, could provide valuable insights into the requirements for optimal interaction with a biological target.

Below is a hypothetical interactive data table illustrating potential SAR trends for derivatives of this compound based on general principles observed in related pyridine compounds.

Derivative R1 (at C2) R2 (at C5) Observed Activity (Hypothetical IC50 in µM) Notes
Parent Compound -OCH3-C(O)CH310Baseline activity
Derivative A -OH-C(O)CH35Hydroxyl group may enhance hydrogen bonding.
Derivative B -OCH3-CH(OH)CH38Reduction of ketone may alter binding mode.
Derivative C -NH2-C(O)CH315Amino group could change electronic properties.
Derivative D -OCH3-C(=NOH)CH312Oxime formation alters geometry and polarity.

Development as a Lead Compound or Intermediate for Therapeutic Agents

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.comnih.gov While specific documentation of this compound as a designated lead compound is not prevalent in publicly accessible research, its structural motifs are present in molecules explored in medicinal chemistry.

Its utility more commonly lies as a key intermediate in the synthesis of more complex molecules. The reactive acetyl and methoxy groups allow for its incorporation into larger molecular frameworks, making it a valuable building block for the synthesis of potential therapeutic agents. The development process from a lead compound involves extensive optimization of its structure to enhance its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

Target Identification and Engagement Studies for Drug Candidates

Identifying the biological target of a drug candidate is a critical step in understanding its mechanism of action. For derivatives of this compound, target identification would involve a range of techniques, from computational predictions to experimental validation. nih.gov

Computational methods, such as molecular docking, can be used to predict the binding of these compounds to the active sites of known proteins. mdpi.com Experimental approaches include affinity chromatography, where a derivative of the compound is immobilized to a solid support to capture its binding partners from a cell lysate, and proteomic techniques that identify changes in protein expression or modification upon treatment with the compound. mdpi.com

Once a potential target is identified, target engagement studies are necessary to confirm that the compound binds to the target in a cellular context and at physiologically relevant concentrations. Techniques such as the cellular thermal shift assay (CETSA) can be employed to verify this interaction.

Prodrug Strategies and Metabolic Considerations

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. acs.orgnih.gov This strategy is often employed to overcome issues with the parent drug, such as poor solubility, low bioavailability, or undesirable side effects. acs.orgnih.gov

For derivatives of this compound, a prodrug approach could be envisioned. For example, if a hydroxyl derivative (where the methoxy group is converted to a hydroxyl group) is found to be highly active but has poor membrane permeability, it could be converted into a more lipophilic ester prodrug. This ester would be cleaved by esterases in the body to release the active hydroxyl compound.

Metabolic considerations are crucial in the design of any therapeutic agent. The methoxy group of this compound could be susceptible to O-demethylation by cytochrome P450 enzymes in the liver. The acetyl group could undergo reduction. Understanding these metabolic pathways is essential for predicting the pharmacokinetic profile and potential drug-drug interactions of any therapeutic agent derived from this scaffold.

Role As a Versatile Synthetic Building Block in Complex Molecular Construction

Precursor in Heterocyclic Synthesis (e.g., Pyridine-3-carbonitriles)

The dual functionality of 5-Acetyl-2-methoxypyridine, possessing both a ketone and a heterocyclic ring, renders it a useful precursor for the synthesis of more complex heterocyclic systems. The acetyl group's methyl and carbonyl components are reactive sites for various condensation and cyclization reactions.

For instance, the acetyl group can undergo reactions typical of methyl ketones. The α-protons are acidic enough to be removed by a base, forming an enolate. This enolate can then react with various electrophiles, initiating pathways to new heterocyclic rings. A common strategy involves the condensation of the acetyl group with a source of carbon and nitrogen to build a new ring fused to or substituted on the existing pyridine (B92270) core.

One exemplary pathway is its potential role in forming substituted pyridine-3-carbonitriles or related structures. While direct synthesis of pyridine-3-carbonitriles from this specific starting material is not extensively documented in dedicated studies, analogous transformations with other acetylpyridines are well-established. For example, ternary condensation reactions involving 3-acetylpyridine, malononitrile (B47326), and various aldehydes are known to produce bipyridinyl derivatives researchgate.net. Similarly, the acetyl group of this compound could react with reagents like dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone, a versatile intermediate for constructing other heterocycles such as pyrimidines or other pyridones researchgate.net.

Potential Heterocyclic Transformations:

Reagent/Reaction TypePotential Product Class
Vilsmeier-Haack Reagentsβ-chloroacroleins, precursors to thiophenes sciforum.net
Condensation with malononitrilePyridinyl derivatives researchgate.net
Gewald Reaction ConditionsSubstituted aminothiophenes
Fischer Indole Synthesis ConditionsPyrido-indoles

Intermediate in Multi-Step Organic Syntheses for Natural Product Analogues

Natural products provide the inspiration for many therapeutic agents, but their complex structures often require lengthy and inefficient syntheses. The development of analogues—structurally related compounds with modified activity or improved properties—is a cornerstone of medicinal chemistry. Synthetic building blocks that provide key structural motifs found in natural products are therefore highly valuable.

This compound serves as a scaffold that can be elaborated into analogues of more complex natural products, particularly those containing a substituted pyridine ring. Strategies such as diverted total synthesis and analogue-oriented synthesis rely on common intermediates that can be guided down different synthetic pathways to produce a variety of related molecules mdpi.comnih.gov. The functional handles on this compound—the ketone for chain extension or functional group interconversion and the methoxy (B1213986) group for potential demethylation to a pyridone—allow for systematic structural modifications.

For example, the acetyl group can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions to append different side chains. These modifications are fundamental steps in building the molecular complexity required to mimic or alter the bioactivity of a natural product.

Utility in the Construction of Functional Materials and Polymers

Functional materials and polymers are designed to have specific optical, electronic, or thermal properties. The incorporation of heterocyclic aromatic rings, such as pyridine, into polymer chains is a common strategy to impart desired functionalities. Pyridine units can influence the polymer's conformation, solubility, and ability to coordinate with metals, making them useful in catalysts, sensors, and conductive materials mdpi.com.

This compound can be envisioned as a monomer precursor for functional polymers. The acetyl group provides a reactive site for polymerization reactions. For instance, it could be converted into a polymerizable group like a vinyl or acrylate moiety. Alternatively, polymers could be functionalized by grafting this compound onto the polymer backbone through reactions involving the acetyl group. The pyridine nitrogen also offers a site for quaternization, which can be used to create charged polymers (polymeric ionic liquids) or to modify the electronic properties of the material.

Strategic Integration into Diverse Chemical Libraries

The goal of drug discovery is often to screen large collections of diverse small molecules, known as chemical libraries, to identify "hits" against a biological target. The quality of a library depends on the structural diversity of its constituent compounds. This diversity is achieved by using a variety of core scaffolds or building blocks that can be systematically decorated with different functional groups.

This compound is an ideal building block for inclusion in such libraries. Its structure contains multiple points of diversification:

The Ketone: Can be subjected to reductive amination, Wittig reactions, aldol (B89426) condensations, or Grignard additions to introduce a wide array of substituents.

The Pyridine Nitrogen: Can be oxidized to an N-oxide or alkylated to form pyridinium salts, altering the polarity and biological profile of the molecule.

The Aromatic Ring: Can potentially undergo substitution reactions, although the existing substituents will direct the position of any new groups.

This multi-functional nature allows for the creation of a large number of distinct analogues from a single, readily available starting material, making it a cost-effective and efficient choice for library synthesis anaxlab.com.

Applications in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry is a set of techniques used to create a large number of compounds in a single process, which are then screened for activity using high-throughput methods nih.govresearchgate.netnih.gov. This approach relies on robust and high-yielding reactions and the availability of versatile building blocks.

The reactivity of this compound makes it highly amenable to the automated and parallel synthesis techniques that are central to combinatorial chemistry. For example, its ketone functionality can be used in solid-phase synthesis, where the molecule is attached to a resin bead via the acetyl group (e.g., through a ketal linker). The resin-bound molecule can then be subjected to a series of reaction steps before being cleaved from the solid support for screening. This methodology allows for the rapid and systematic production of a library of related pyridine derivatives, where each well of a microtiter plate contains a different, unique compound ready for high-throughput screening researchgate.netj-morphology.com. The synergy between versatile building blocks like this compound and high-throughput technologies accelerates the pace of modern drug discovery nih.gov.

Biological Activity and Mechanistic Investigations of 5 Acetyl 2 Methoxypyridine Derivatives

Anticancer and Antiproliferative Activities (e.g., against HepG2, DU145, MBA-MB-231 Cell Lines)

Derivatives of 2-methoxypyridine have demonstrated notable potential as anticancer agents. Their efficacy has been evaluated against several human cancer cell lines, revealing promising antiproliferative effects.

In Vitro Cytotoxicity Assessments

A series of newly synthesized 2-methoxypyridine-3-carbonitrile derivatives were evaluated for their in vitro cytotoxic activity against human liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. nih.govresearchgate.net The assessments revealed that several compounds exhibited significant antiproliferative effects, with some showing IC₅₀ values in the low micromolar range. nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of selected 2-methoxypyridine derivatives against various human cancer cell lines. Data sourced from nih.gov.

Mechanisms of Action (e.g., Enzyme Inhibition, Apoptosis Induction)

The anticancer activity of pyridine (B92270) derivatives is often attributed to their ability to interfere with key cellular processes, leading to cell cycle arrest and apoptosis. While specific mechanistic studies on 5-Acetyl-2-methoxypyridine derivatives are limited, research on structurally related compounds provides insight into potential pathways.

Hydrazone derivatives of the related 2-acetylpyridine have been shown to preferentially inhibit RNA and DNA synthesis in leukemia cells. nih.gov This suggests that derivatives of this compound could potentially exert their effects by disrupting nucleic acid synthesis, a critical process for the proliferation of cancer cells. nih.gov Furthermore, studies on various chalcones, which can be synthesized from acetylpyridines, indicate that the presence of methoxy (B1213986) groups is favorable for antitumor properties. nih.gov These chalcones can induce apoptosis through intrinsic pathways and block the cell cycle, thereby inhibiting cancer cell proliferation. nih.gov Another potential mechanism is the induction of apoptosis via the mitochondrial pathway, as observed with certain isatin derivatives, which can lead to the activation of caspases. nih.gov

Antimicrobial Properties and Efficacy

Pyridine-containing compounds are known to possess a wide spectrum of antimicrobial activities. Various synthetic modifications of the pyridine core have led to derivatives with efficacy against bacteria and fungi. For example, nicotinic acid benzylidene hydrazide derivatives have shown activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger, with some compounds demonstrating potency comparable to standard drugs like fluconazole and norfloxacin. mdpi.com Similarly, isonicotinic acid hydrazide derivatives have also been identified as active antimicrobial agents against a similar range of microbes. mdpi.com The introduction of different functional groups to the pyridine scaffold, such as in dodecanoic acid derivatives, has also yielded compounds with good antibacterial and antifungal properties. mdpi.com These findings suggest that derivatives of this compound could be promising candidates for the development of new antimicrobial agents.

Anti-Inflammatory Effects and Related Molecular Pathways

The pyridine nucleus is a core component of several well-known anti-inflammatory drugs, highlighting its importance in this therapeutic area. researchgate.net Notably, a structurally similar compound, 5-acetyl-2-methylpyridine, serves as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used to treat osteoarthritis. researchgate.net

The anti-inflammatory mechanism of pyridine derivatives often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), particularly the COX-2 isoform. researchgate.netnih.gov Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation. researchgate.net Other related molecular pathways include the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). semanticscholar.orgresearchgate.net The modulation of transcription factors such as nuclear factor-κB (NF-κB), which plays a central role in regulating the expression of inflammatory genes, is another key mechanism by which these compounds may exert their anti-inflammatory effects. semanticscholar.orgnih.gov

Antiviral Activities (e.g., Anti-HIV)

Derivatives of pyridine and related pyrimidine heterocycles have been investigated for their antiviral properties, including activity against the human immunodeficiency virus (HIV). nih.gov A number of 5-substituted pyrimidine nucleosides have demonstrated potent and selective anti-HIV activity. nih.gov These compounds often act as reverse transcriptase inhibitors, terminating the DNA chain elongation process during viral replication. nih.gov For instance, certain 5-haloethynyl and 5-(1,2-dihalo)vinyl analogues of pyrimidine nucleosides have shown moderate anti-HIV activity. nih.gov While research specifically on this compound derivatives for anti-HIV activity is not extensively documented, the established antiviral potential of the broader pyridine and pyrimidine families suggests this as a viable area for future investigation. nih.govmdpi.com

Enzyme Modulation and Inhibition Studies

The pyridine scaffold is a versatile template for designing enzyme inhibitors. Derivatives have been shown to modulate the activity of various enzymes implicated in different diseases. For example, certain 5-phenoxy-2-aminopyridine derivatives are potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), an important target in B-cell malignancies. mdpi.com

In the context of metabolic diseases, chalcone (B49325) derivatives, which can be derived from acetophenone precursors, have been screened for their ability to inhibit carbohydrate-metabolizing enzymes. semanticscholar.orgnih.gov Studies have shown that some of these compounds can inhibit α-glucosidase and α-amylase, enzymes that are crucial for carbohydrate digestion and glucose absorption. semanticscholar.orgnih.gov For example, a 2-amino-5-styrylacetophenone derivative was found to be a significant inhibitor of α-amylase with an IC₅₀ value of 2.3 µM. nih.gov This suggests a potential role for such derivatives in managing conditions like type 2 diabetes.

Cellular Uptake and Intracellular Fate Studies

Comprehensive searches of scientific literature did not yield specific research data detailing the cellular uptake and intracellular fate of this compound or its direct derivatives. The mechanisms by which this specific class of compounds enters cells, its efficiency of transport across the cell membrane, and its subsequent localization within subcellular compartments have not been explicitly documented in the available research.

While studies on other pyridine-containing heterocyclic compounds exist, providing insights into their biological interactions, this information is not directly applicable to this compound. The investigation of a compound's cellular uptake and fate is a critical step in understanding its mechanism of action and potential as a therapeutic agent. Such studies typically employ advanced cell imaging techniques to visualize the compound within the cell.

Methodologies commonly used for tracking the cellular uptake and distribution of novel compounds include:

Fluorescence Microscopy: This is a widely used technique where a fluorescent tag, or fluorophore, is attached to the compound of interest. This allows researchers to visualize the compound's accumulation and distribution within living or fixed cells in real-time. Different fluorescent probes can be used simultaneously to determine if the compound co-localizes with specific organelles, such as the mitochondria or the nucleus. nih.gov

Radiolabeling: In this approach, a radioactive isotope is incorporated into the compound's structure. The movement and accumulation of the compound can then be tracked and quantified using techniques like scintillation counting or autoradiography.

Although these methods are standard for determining the intracellular behavior of novel molecules, the results of such investigations specifically for this compound derivatives are not presently available in published literature. Therefore, no data tables on uptake efficiency, intracellular concentration, or specific organelle accumulation for this compound can be provided. Further research is required to elucidate these specific pharmacokinetic and pharmacodynamic properties.

Catalytic Applications and Process Development

Use as a Substrate in Homogeneous and Heterogeneous Catalysis

5-Acetyl-2-methoxypyridine can be employed as a substrate in a range of catalytic reactions, leveraging its functional groups for further molecular elaboration. Both homogeneous and heterogeneous catalytic systems are utilized for its transformation.

Homogeneous Catalysis: In homogeneous catalysis, palladium-catalyzed cross-coupling reactions are paramount for C-C bond formation. Although specific studies on this compound are not extensively detailed in publicly available literature, the principles of Suzuki-Miyaura coupling are broadly applicable. Pyridine (B92270) derivatives are often challenging substrates due to the coordinating nature of the nitrogen atom, which can interact with the metal center. However, the use of specialized ligands, such as dialkylbiaryl phosphines, has expanded the scope of these reactions to include various heteroaryl systems. nih.gov For a hypothetical Suzuki coupling, 5-bromo-2-methoxypyridine (B44785) would be a precursor, and the acetyl group could be introduced before or after the coupling step. The acetyl group itself can direct or influence the reactivity in certain C-H functionalization reactions.

Heterogeneous Catalysis: Heterogeneous catalysts are crucial for transformations like hydrogenations and oxidations due to their stability, ease of separation, and recyclability.

Catalytic Hydrogenation: The acetyl group and the pyridine ring of this compound are both susceptible to catalytic reduction. The hydrogenation of substituted pyridines to the corresponding piperidines is a valuable transformation in pharmaceutical synthesis. asianpubs.org Using catalysts like Platinum(IV) oxide (PtO₂), often referred to as Adams' catalyst, in an acidic medium like glacial acetic acid, the pyridine ring can be fully reduced. researchgate.net The acetyl group can also be reduced to an ethyl group or a secondary alcohol, depending on the catalyst and reaction conditions. The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and support (e.g., carbon, alumina) is critical for achieving selectivity between ring and substituent reduction. researchgate.nettcichemicals.com

Catalytic Oxidation: The vapor-phase oxidation of pyridine derivatives is an industrially important process. For instance, the oxidation of related compounds like 2-methyl-5-ethylpyridine over modified vanadium oxide catalysts has been studied to produce valuable intermediates. ect-journal.kzdoaj.org In these processes, alkyl side chains are oxidized. It is conceivable that under controlled heterogeneous catalytic oxidation, the acetyl group of this compound could be transformed, or the pyridine ring could undergo functionalization, although specific literature is sparse. Research on the oxidative conversion of 2-methyl-5-ethylpyridine has identified 2-methyl-5-acetylpyridine as an intermediate, highlighting the relevance of the acetylpyridine structure in such catalytic cycles. ect-journal.kzresearchgate.net

Optimization of Reaction Conditions for Catalytic Transformations

The efficiency and selectivity of catalytic reactions involving this compound are highly dependent on the careful optimization of various parameters. High-throughput screening and design of experiments (DoE) are modern strategies to accelerate this process. postapplescientific.com

Key parameters for optimization include:

Catalyst and Ligand: In palladium-catalyzed cross-couplings, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical for achieving high yields and selectivity. nih.govacs.org For hydrogenations, the metal (Pd, Pt, Rh, Ni) and support material significantly influence the outcome. asianpubs.org

Solvent: The solvent affects substrate solubility, catalyst stability, and reaction kinetics. For instance, in hydrogenations of pyridines, glacial acetic acid can act as both a solvent and a co-catalyst by protonating the pyridine ring, thereby enhancing the catalyst's activity. asianpubs.org

Base: In cross-coupling reactions like the Suzuki-Miyaura coupling, the choice and strength of the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) are crucial for the transmetalation step. acs.org

Temperature and Pressure: These parameters are vital, especially in gas-phase reactions like heterogeneous oxidations and hydrogenations. Catalytic hydrogenation of pyridines often requires elevated hydrogen pressures (50-70 bar) to proceed efficiently at room temperature. asianpubs.org

Reactant Concentration: The molar ratios of the reactants and the catalyst loading (often expressed in mol% or ppm) are optimized to ensure complete conversion while minimizing costs and waste. acs.org

Below is a representative table illustrating the optimization of a hypothetical catalytic reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)Toluene1001245
2Pd(OAc)₂/SPhos (2)Dioxane100878
3Pd(OAc)₂/SPhos (2)Dioxane801265
4PtO₂ (5)Acetic Acid251092
5PtO₂ (2)Acetic Acid252485

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov

Atom Economy: Catalytic reactions are inherently more atom-economical than stoichiometric processes. Direct C-H functionalization of the pyridine ring is a particularly attractive green strategy as it avoids the need for pre-functionalized substrates, thus reducing waste. rsc.org

Use of Greener Solvents: Efforts are made to replace traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or even solvent-free conditions. The Guareschi–Thorpe synthesis of pyridines, for example, has been adapted to run in aqueous buffer solutions. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a tool to significantly reduce reaction times and energy consumption in the synthesis of pyridine derivatives. nih.govacs.org Photocatalysis, using visible light as an energy source, also represents a sustainable method for promoting reactions under mild conditions. eurekalert.org

Renewable Feedstocks: There is growing interest in synthesizing pyridines from renewable resources. For example, the thermo-catalytic conversion of glycerol (B35011) (a byproduct of biodiesel production) with ammonia (B1221849) over zeolite catalysts has been explored for the sustainable production of pyridines. rsc.org

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building complex molecules like substituted pyridines from simple starting materials, reducing the number of synthetic steps and purification processes. researchgate.net

Scalability Considerations for Industrial Applications

The transition of a synthetic route for a pyridine derivative from the laboratory to an industrial scale presents several challenges. Pyridine compounds are key components in approximately 20% of top-selling drugs, making their efficient and cost-effective large-scale production crucial. vcu.edu

Process Safety and Economics: The cost of raw materials, catalysts (especially precious metals like palladium), and solvents are major economic drivers. For large-scale production, catalyst loading must be minimized, and catalyst recycling is often essential. acs.org The safety of the process, including thermal hazards and the handling of toxic reagents, is a primary concern.

Batch vs. Continuous Flow Processing: Traditional batch manufacturing is increasingly being replaced by continuous flow chemistry. Flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater consistency in product quality. vcu.edu This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Regulatory Compliance: For pharmaceutical applications, production must adhere to Good Manufacturing Practices (GMP). This requires robust process control and thorough documentation to ensure consistent product quality.

Real-Time Spectroscopic Monitoring of Catalytic Processes

To ensure robust and reproducible manufacturing processes, Process Analytical Technology (PAT) is being implemented in the chemical and pharmaceutical industries. wikipedia.orgstepscience.com PAT utilizes in-line and on-line analytical tools to monitor Critical Process Parameters (CPPs) in real-time, enabling better understanding and control of the reaction.

Spectroscopic Tools: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. mt.comamericanpharmaceuticalreview.com These methods can provide information on the concentration of reactants, intermediates, and products without the need for sampling. For instance, an FTIR probe inserted into a reactor can track the progress of a reaction by monitoring the disappearance of a reactant's characteristic vibrational band and the appearance of a product's band. americanpharmaceuticalreview.com

Applications in Catalysis: In catalytic reactions, in-situ spectroscopy can provide valuable mechanistic insights by detecting short-lived intermediates and catalyst states under actual reaction conditions. youtube.com For example, in-situ surface-enhanced Raman spectroscopy (SERS) has been used to study the behavior of pyridine at an electrode-electrolyte interface during CO₂ reduction. acs.org

Process Control: The data generated from real-time monitoring can be used in a feedback loop to control reaction parameters (e.g., temperature, reagent addition rate), ensuring the process remains within its optimal window. This leads to improved yield, higher purity, and greater process safety. researchgate.net

By integrating these advanced catalytic and process development strategies, the synthesis and functionalization of this compound can be achieved with greater efficiency, sustainability, and control, facilitating its application in the development of new and valuable chemical entities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Acetyl-2-methoxypyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves the reduction of 2-methoxy-5-nitropyridine using iron powder in acetic acid under reflux, followed by basification and distillation . Yield optimization (e.g., ~70% in ) depends on stoichiometric ratios, reflux duration, and post-reaction purification steps. Alternative methods may include catalytic hydrogenation or enzymatic reduction, though these require validation for this specific substrate.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Employ chromatographic techniques (HPLC or GC-MS) to assess purity, complemented by spectroscopic characterization. Melting point analysis (29–31°C, lit.) and density measurements (1.575 g/cm³) serve as preliminary checks. Advanced methods like NMR (1H/13C) and IR spectroscopy (e.g., carbonyl stretching at ~1650–1750 cm⁻¹) confirm functional groups . Cross-reference with databases such as NIST WebBook for spectral validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) due to skin/eye irritation risks . Work in fume hoods to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention . Note that chronic toxicity data are unavailable, necessitating adherence to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point variations) for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs and recrystallize the compound using solvents of varying polarity (e.g., ethanol vs. hexane). Compare results with literature values (e.g., 29–31°C vs. other analogs like 5-Bromo-2-methoxy-3-methylpyridine ) to isolate solvent-specific effects.

Q. What strategies optimize the synthesis of this compound for scalability while minimizing byproducts?

  • Methodological Answer : Replace iron powder with catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce nitro intermediates, improving atom economy and reducing metal waste . Monitor reaction progress via TLC or in-situ FTIR. For workup, replace distillation with column chromatography or fractional crystallization to enhance purity. Process intensification (e.g., flow chemistry) may further improve scalability .

Q. How should researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

  • Methodological Answer : Conduct in silico modeling (e.g., EPI Suite) to predict biodegradability and bioaccumulation potential. Perform acute toxicity assays using model organisms (e.g., Daphnia magna or Vibrio fischeri) to estimate EC50 values . If mobility in soil is a concern, use OECD Guideline 106 (adsorption-desorption studies) to assess leaching potential .

Q. What analytical techniques are suitable for detecting trace impurities in this compound, and how are they validated?

  • Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile) to separate impurities. Validate methods per ICH Q2(R1) guidelines, including specificity, LOD/LOQ, and recovery rates. For example, detect residual solvents (e.g., acetic acid) via headspace GC-MS .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density at the acetyl and methoxy groups, predicting sites for electrophilic/nucleophilic attack. Compare with analogs like 5-Bromo-2-methoxy-3-methylpyridine to assess substituent effects. Molecular docking studies may also predict biological activity if the compound is a pharmaceutical intermediate .

Methodological Notes

  • Synthesis : Prioritize solvent selection based on boiling points (e.g., methanol in ) to facilitate reflux and distillation.
  • Characterization : Cross-validate spectroscopic data with synthetic intermediates (e.g., 2-methoxy-5-nitropyridine ) to confirm reaction pathways.
  • Safety : Document all hazard data gaps (e.g., chronic toxicity ) in risk assessments for institutional review.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.